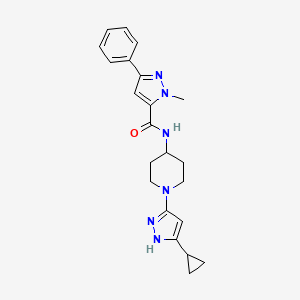
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phenol derivatives
Reduction: Pyrazoline derivatives
Substitution: Substituted piperidines
科学的研究の応用
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of certain enzymes, which could make it useful in the development of new drugs.
Biology: Its interaction with biological molecules can be explored for potential therapeutic uses.
Industry: The compound's unique properties may be useful in the development of new materials or chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: This compound shares a similar pyrazole core but lacks the piperidine and phenyl groups.
2-(4-Substituted-piperidin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazoline-2,4-diamines: This compound also features a piperidine ring and a pyrazole core but includes a quinazoline group.
Uniqueness: N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of the pyrazole ring, piperidine ring, and phenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
生物活性
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring multiple functional groups, including pyrazole and piperidine moieties. Its molecular formula is C20H23N5O with a molecular weight of 349.4 g/mol. The synthesis typically involves several steps, including the formation of the pyrazole ring through the reaction of hydrazine with appropriate diketones, followed by cyclopropyl substitution and piperidine ring formation via reductive amination .
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The exact mechanism remains under investigation; however, studies suggest that it may function as an inhibitor or modulator of specific protein targets, influencing processes such as cell signaling and inflammation .
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory potential of compounds related to the pyrazole nucleus. For instance, derivatives similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have reported up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine moiety is particularly noted for enhancing antibacterial efficacy .
Anticancer Activity
Research has also explored the anticancer properties of pyrazole-based compounds. For example, some derivatives have been tested against cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has not been extensively studied in this context, but its structural analogs show promise in targeting cancer pathways.
Case Studies and Research Findings
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-27-20(13-19(26-27)15-5-3-2-4-6-15)22(29)23-17-9-11-28(12-10-17)21-14-18(24-25-21)16-7-8-16/h2-6,13-14,16-17H,7-12H2,1H3,(H,23,29)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLUDZQFSVKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














